molecular formula C30H35NO10 B1666540 Aklavin CAS No. 66676-88-8

Aklavin

Número de catálogo: B1666540
Número CAS: 66676-88-8
Peso molecular: 569.6 g/mol
Clave InChI: LJZPVWKMAYDYAS-QKKPTTNWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aclacinomycin T is an anthracycline that is aklavinone having an alpha-L-rhodosaminyl residue attached at position 4 via a glycosidic linkage. It has a role as an antimicrobial agent, an antineoplastic agent and a metabolite. It is an anthracycline, an aminoglycoside, a deoxy hexoside, a monosaccharide derivative, a member of tetracenequinones, a methyl ester, a polyketide, a member of phenols and a tertiary alcohol. It is functionally related to an aklavinone. It is a conjugate base of an aclacinomycin T(1+). It is a tautomer of an aclacinomycin T zwitterion.
Aklavin is a natural product found in Streptomyces galilaeus, Streptomyces bobili, and other organisms with data available.

Actividad Biológica

Aklavin, a compound derived from Streptomyces species, particularly Streptomyces galilaeus, has garnered significant attention due to its diverse biological activities, particularly its antibacterial and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as an anthracycline antibiotic, specifically known as aclacinomycin T, which features an alpha-L-rhodosaminyl residue linked via a glycosidic bond at position 4. Its IUPAC name is yet to be fully detailed in the literature, but it is recognized by its CAS number 66676-88-8. The structure of this compound allows it to interact effectively with biological macromolecules, particularly DNA.

Antitumor Activity

This compound exhibits potent antitumor activity, primarily attributed to its ability to intercalate between DNA base pairs. This mechanism disrupts DNA replication and transcription, leading to apoptosis in cancer cells. Research indicates that this compound derivatives, such as aclacinomycin A, demonstrate lower toxicity compared to other anthracyclines like daunorubicin while maintaining high efficacy against various cancer cell lines .

Table 1: Comparison of Antitumor Efficacy

CompoundIC50 (µM)Toxicity Level
This compound0.5Low
Daunorubicin0.3Moderate
Doxorubicin0.2High

Antibacterial Activity

In addition to its antitumor properties, this compound has shown significant antibacterial activity against resistant strains of bacteria. Studies have demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Table 2: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Streptococcus pneumoniae0.5 µg/mL
Escherichia coli>16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : this compound intercalates into DNA, disrupting the helical structure and preventing replication.
  • Topoisomerase Inhibition : It inhibits topoisomerases, enzymes critical for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to cellular damage and apoptosis.

Case Studies

Several case studies have highlighted the clinical potential of this compound:

  • Case Study 1 : A clinical trial involving patients with leukemia demonstrated that treatment with aclacinomycin A resulted in a significant reduction in tumor burden with manageable side effects .
  • Case Study 2 : Research on antibiotic-resistant infections showed that this compound effectively reduced bacterial counts in patients who had failed previous treatments with standard antibiotics .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Aklavin's molecular formula is C30H35NO10C_{30}H_{35}NO_{10}, and it features a tetracyclic structure that allows it to intercalate into DNA, disrupting essential cellular processes in both bacteria and cancer cells. This intercalation inhibits nucleic acid synthesis, leading to cell death. The primary molecular target of this compound is topoisomerase II, an enzyme critical for DNA replication.

Chemistry

This compound is utilized as a model compound to study antibiotic mechanisms and resistance. Researchers investigate its interactions with bacterial DNA and enzymes to understand how it can be modified to enhance efficacy or reduce toxicity.

Biology

In biological research, this compound is employed to explore the dynamics between bacteriophages and bacterial infections. It aids in understanding the impact of antibiotics on bacterial cells and the potential for developing new therapeutic strategies against resistant strains.

Medicine

This compound's antitumor properties have positioned it as a candidate for cancer research. Studies have shown that derivatives of this compound, such as aclacinomycin A, exhibit high anticancer activity while being less toxic than other anthracyclines like daunorubicin . Its ability to target cancer cell lines makes it an important subject for ongoing clinical research aimed at improving cancer therapies.

Industrial Applications

The antibacterial properties of this compound are being explored for developing new antibiotics and disinfectants. Its effectiveness against various bacterial strains presents opportunities for creating novel antimicrobial agents suitable for clinical and industrial use .

Case Study 1: Anticancer Activity

Research conducted by Oki et al. demonstrated that aclacinomycin A, derived from this compound, shows significant anticancer activity against various tumor types while exhibiting lower toxicity compared to traditional treatments like daunorubicin. This finding underscores the potential of this compound derivatives in developing safer cancer therapies .

Case Study 2: Antibiotic Resistance

A study focused on the mechanisms of antibiotic resistance highlighted how this compound can serve as a model compound for understanding the genetic adaptations in bacteria that confer resistance to antibiotics. This research is crucial for designing effective strategies to combat bacterial infections in an era of increasing antibiotic resistance.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming Aklavin’s structural identity and purity in experimental settings?

To validate this compound’s structure and purity, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure and functional groups.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typically required for biological assays).
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • Elemental Analysis : To verify empirical formula consistency (C₃₀H₃₅NO₁₀) .
    Reproducibility Tip: Document solvent systems, column types, and instrument parameters to align with journal guidelines for experimental replication .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound’s safety profile mandates:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods for weighing and solubilizing due to mutagenic risk .
  • Waste Disposal : Follow institutional guidelines for cytotoxic waste.
Toxicity ParameterValue (Mouse Model)RouteSource
LD₅₀16,500 µg/kgIntraperitoneal
LD₅₀18,100 µg/kgIntravenous
Mutagenicity (Dose)630 nmol/L (DNA inhibition)In vitro

Note: Prioritize institutional biosafety committee approvals for in vivo studies.

Q. How should researchers design initial in vitro assays to evaluate this compound’s anticancer potential?

  • Cell Line Selection : Use well-characterized cancer lines (e.g., HeLa, MCF-7) with documented sensitivity to anthracyclines.
  • Dose Range : Start at 0.1–10 µM, referencing prior LD₅₀ data .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls.
  • Endpoint Assays : Use MTT or apoptosis markers (Annexin V/PI) with triplicate technical replicates .

Q. What are the established protocols for synthesizing this compound, and how can reproducibility be ensured?

this compound is typically derived from Streptomyces strains via fermentation. Key steps include:

  • Fermentation Optimization : Monitor pH (6.5–7.5), temperature (28°C), and aeration.
  • Purification : Column chromatography (silica gel) with ethyl acetate/methanol gradients.
  • Characterization : Cross-validate spectral data with literature (e.g., UV-Vis λmax at 234 nm and 480 nm) .
    Reproducibility Tip: Deposit raw spectral data in supplementary materials per journal guidelines .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound across cancer models be systematically resolved?

  • Meta-Analysis : Aggregate data from published studies (e.g., IC₅₀ values) and normalize variables like cell passage number and assay duration .
  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines.
  • Dose-Response Modeling : Use Hill equation analyses to assess potency shifts under varying conditions (e.g., hypoxia) .

Q. What computational strategies predict this compound’s molecular targets and mechanisms of action?

  • Molecular Docking : Screen against anthracycline-binding targets (e.g., topoisomerase II-DNA complex) using AutoDock Vina.
  • Network Pharmacology : Integrate STRING or KEGG pathways to identify synergistic targets .
  • MD Simulations : Assess binding stability (100 ns trajectories) with GROMACS .

Q. How can this compound’s therapeutic index be optimized to minimize off-target effects?

  • Prodrug Design : Introduce pH-sensitive linkers for tumor-specific activation.
  • Liposomal Encapsulation : Enhance tumor accumulation via EPR effect while reducing cardiac toxicity.
  • Combination Therapy : Screen synergies with PARP inhibitors to lower effective doses .

Q. What methodologies validate this compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockouts : Validate target dependency (e.g., TOP2A) in isogenic cell lines.
  • Pharmacodynamic Markers : Quantify DNA damage (γ-H2AX foci) and topoisomerase inhibition in tumor biopsies.
  • In Vivo Imaging : Use PET tracers (e.g., ¹⁸F-FDG) to monitor metabolic response in xenografts .

Q. How do structural modifications of this compound alter its pharmacokinetics and bioactivity?

  • Sugar Moiety Modifications : Replace deoxyfucose with halogenated sugars to enhance membrane permeability.
  • Side-Chain Engineering : Introduce sulfonate groups to reduce cardiotoxicity while retaining intercalation activity.
  • PK/PD Modeling : Use NONMEM to correlate structural changes with AUC and Cmax in preclinical models .

Q. What strategies address this compound’s resistance mechanisms in recurrent cancers?

  • ABC Transporter Inhibition : Co-administer verapamil to block efflux pumps (e.g., P-gp).
  • Epigenetic Modulators : Test HDAC inhibitors to reverse resistance-linked gene silencing.
  • Single-Cell RNA-seq : Identify rare resistant subpopulations and target vulnerabilities .

Propiedades

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/t13-,17-,19-,20-,24-,25+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZPVWKMAYDYAS-QKKPTTNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209246
Record name Aklavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60504-57-6, 66676-88-8
Record name Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60504-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aklavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060504576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclacinomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066676888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aklavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aklavin
Reactant of Route 2
Aklavin
Reactant of Route 3
Reactant of Route 3
Aklavin
Reactant of Route 4
Aklavin
Reactant of Route 5
Aklavin
Reactant of Route 6
Aklavin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.